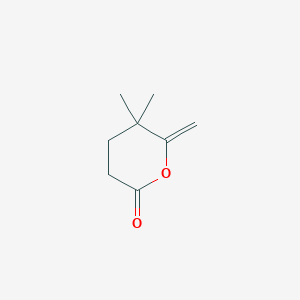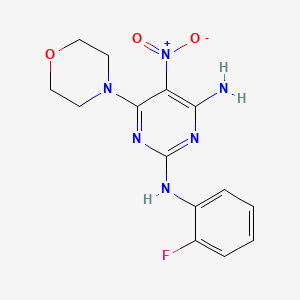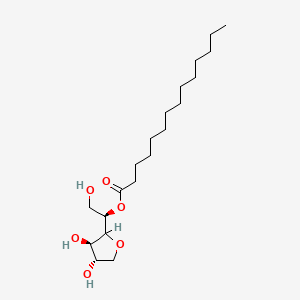
2,6-Bis(1-methylethyl)-4-(4-methylphenoxy)benzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(1-methylethyl)-4-(4-methylphenoxy)benzenamine is an organic compound characterized by its unique structure, which includes two isopropyl groups and a methylphenoxy group attached to a benzenamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(1-methylethyl)-4-(4-methylphenoxy)benzenamine typically involves multi-step organic reactions. One common method starts with the nitration of 2,6-diisopropylphenol to form 2,6-diisopropyl-4-nitrophenol. This intermediate is then subjected to a reduction reaction to yield 2,6-diisopropyl-4-aminophenol. The final step involves the etherification of 2,6-diisopropyl-4-aminophenol with 4-methylphenol under basic conditions to produce the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of each reaction step, and purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(1-methylethyl)-4-(4-methylphenoxy)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2,6-Bis(1-methylethyl)-4-(4-methylphenoxy)benzenamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(1-methylethyl)-4-(4-methylphenoxy)benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diisopropylphenol: Shares the isopropyl groups but lacks the methylphenoxy group.
4-Methylphenol: Contains the methylphenoxy group but lacks the isopropyl groups.
2,6-Diisopropylaniline: Similar structure but without the phenoxy substitution.
Uniqueness
2,6-Bis(1-methylethyl)-4-(4-methylphenoxy)benzenamine is unique due to the combination of its isopropyl and methylphenoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
80058-92-0 |
|---|---|
Fórmula molecular |
C19H25NO |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
4-(4-methylphenoxy)-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C19H25NO/c1-12(2)17-10-16(11-18(13(3)4)19(17)20)21-15-8-6-14(5)7-9-15/h6-13H,20H2,1-5H3 |
Clave InChI |
GDTWNEBVCUKQIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC2=CC(=C(C(=C2)C(C)C)N)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


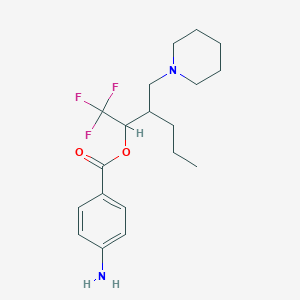
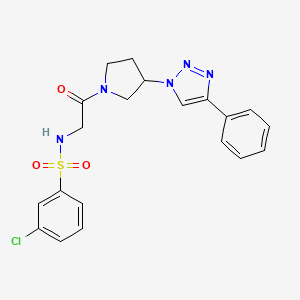
![N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B14141546.png)


![(Z)-ethyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14141563.png)
![N'-[(1E,2E)-2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]pyridine-4-carbohydrazide](/img/structure/B14141565.png)


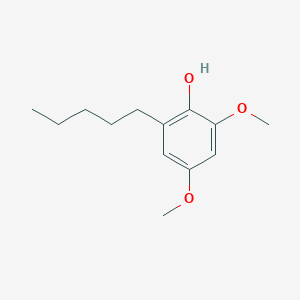
![N'-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide](/img/structure/B14141583.png)
